molecular formula C9H12F3NO3 B13512855 2-[1-(Trifluoroacetamido)cyclopentyl]acetic acid

2-[1-(Trifluoroacetamido)cyclopentyl]acetic acid

Cat. No.: B13512855
M. Wt: 239.19 g/mol
InChI Key: VZCVUIHYIYFAKQ-UHFFFAOYSA-N
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Description

2-[1-(Trifluoroacetamido)cyclopentyl]acetic acid is a synthetic organic compound with the molecular formula C9H12F3NO3 It is characterized by the presence of a trifluoroacetamido group attached to a cyclopentyl ring, which is further connected to an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(Trifluoroacetamido)cyclopentyl]acetic acid typically involves the following steps:

    Formation of the Cyclopentyl Intermediate: The cyclopentyl ring is synthesized through a series of reactions, starting from commercially available cyclopentane derivatives.

    Introduction of the Trifluoroacetamido Group: The trifluoroacetamido group is introduced via a reaction with trifluoroacetic anhydride in the presence of a suitable base, such as pyridine.

    Attachment of the Acetic Acid Moiety:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[1-(Trifluoroacetamido)cyclopentyl]acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetic acid moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted acetic acid derivatives.

Scientific Research Applications

2-[1-(Trifluoroacetamido)cyclopentyl]acetic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.

    Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory or anticancer agent.

    Industry: Utilized in the development of advanced materials, such as coatings and adhesives, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-[1-(Trifluoroacetamido)cyclopentyl]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroacetamido group is known to enhance the compound’s binding affinity to these targets, leading to modulation of their activity. The cyclopentyl ring provides structural rigidity, while the acetic acid moiety facilitates interactions with polar environments.

Comparison with Similar Compounds

Similar Compounds

    2-[1-(Acetamido)cyclopentyl]acetic acid: Lacks the trifluoro group, resulting in different chemical properties and biological activity.

    2-[1-(Trifluoroacetamido)cyclohexyl]acetic acid: Contains a cyclohexyl ring instead of a cyclopentyl ring, leading to variations in steric and electronic effects.

Uniqueness

2-[1-(Trifluoroacetamido)cyclopentyl]acetic acid is unique due to the presence of the trifluoroacetamido group, which imparts distinct electronic properties and enhances its reactivity and binding affinity. The cyclopentyl ring provides a balance between flexibility and rigidity, making it a versatile compound for various applications.

Properties

Molecular Formula

C9H12F3NO3

Molecular Weight

239.19 g/mol

IUPAC Name

2-[1-[(2,2,2-trifluoroacetyl)amino]cyclopentyl]acetic acid

InChI

InChI=1S/C9H12F3NO3/c10-9(11,12)7(16)13-8(5-6(14)15)3-1-2-4-8/h1-5H2,(H,13,16)(H,14,15)

InChI Key

VZCVUIHYIYFAKQ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)(CC(=O)O)NC(=O)C(F)(F)F

Origin of Product

United States

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